CP-866087
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
519052-02-9 |
|---|---|
Molecular Formula |
C24H30N2O3S |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
N-[3-[(1S,5R)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C24H30N2O3S/c1-3-24(19-9-6-10-20(11-19)25-30(2,28)29)21-14-26(15-22(21)24)16-23(27)12-17-7-4-5-8-18(17)13-23/h4-11,21-22,25,27H,3,12-16H2,1-2H3/t21-,22+,24? |
InChI Key |
ZBVPUFSKFGYNLC-RIKCKFAHSA-N |
Isomeric SMILES |
CCC1([C@H]2[C@@H]1CN(C2)CC3(CC4=CC=CC=C4C3)O)C5=CC(=CC=C5)NS(=O)(=O)C |
Canonical SMILES |
CCC1(C2C1CN(C2)CC3(CC4=CC=CC=C4C3)O)C5=CC(=CC=C5)NS(=O)(=O)C |
Appearance |
Solid powder |
Other CAS No. |
519052-02-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-866087; CP866087; CP 866087; UNII-MDH21334PI; CP-866,087. |
Origin of Product |
United States |
Conceptual Framework of Opioid Receptor Systems in Neurobiology
The endogenous opioid system is a critical component of the nervous system, playing a pivotal role in modulating pain, reward, and emotional responses. This system comprises opioid receptors and their endogenous ligands, which are naturally occurring peptides. There are three primary types of opioid receptors: mu (µ), delta (δ), and kappa (κ). These receptors are G protein-coupled receptors (GPCRs) located on the surface of neurons in the brain, spinal cord, and peripheral nervous system.
When activated by either endogenous opioid peptides (like endorphins, enkephalins, and dynorphins) or exogenous opioid compounds (such as morphine), these receptors initiate a cascade of intracellular signaling events. This signaling typically leads to an inhibitory effect on neuronal activity, reducing the release of neurotransmitters. The mu-opioid receptors, in particular, are densely expressed in brain regions associated with pain perception, reward, and emotional regulation. Their activation is primarily responsible for the potent analgesic effects of many opioid drugs, but also for their rewarding and addictive properties. The distinct functions of each opioid receptor subtype are a cornerstone of neurobiological research, with each offering unique therapeutic targets.
Molecular Target and Mechanism of Action of Cp 866087
Influence on Catecholamine Pathways
The catecholamine neurotransmitters, primarily dopamine (B1211576) and norepinephrine, are pivotal in regulating mood, motivation, and reward. The endogenous opioid system, particularly through mu-opioid receptors, is intricately linked with the catecholaminergic system.
It is postulated that the antagonism of mu-opioid receptors by compounds like CP-866087 interferes with dopaminergic signaling. nih.gov Mu-opioid receptors are located on dopaminergic neurons, and their activation is associated with an augmentation of dopamine function in the central nervous system, a key component of the reward system. nih.gov Therefore, a selective mu-opioid receptor antagonist such as this compound is expected to inhibit this dopamine-augmenting effect.
Preclinical studies on other mu-opioid receptor antagonists have demonstrated that local antagonism of these receptors in the nucleus accumbens, a key reward area, can dose-dependently inhibit evoked dopamine release. mdpi.com This finding supports the hypothesis that blocking mu-opioid receptors can directly modulate the catecholamine pathway by reducing dopamine release.
Influence on Substance P Pathways
Substance P, a neuropeptide of the tachykinin family, is a key mediator in pain transmission and neuroinflammation. nih.gov There is a significant interplay between the opioid and Substance P systems. Mu-opioid receptors and the Substance P receptor (neurokinin-1 receptor or NK1R) are often found co-localized on the same neurons in regions of the brain and spinal cord involved in pain processing. nih.gov
Activation of mu-opioid receptors by agonists has been shown to inhibit the release of Substance P from primary afferent nerve fibers. nih.gov This inhibitory action is a crucial mechanism through which opioids exert their analgesic effects.
Given that this compound is a mu-opioid receptor antagonist, its mechanism would be to block this inhibitory control. By antagonizing the mu-opioid receptor, this compound would prevent the suppression of Substance P release that is typically mediated by endogenous or exogenous opioids. This could lead to a relative increase or normalization of Substance P signaling in the presence of opioid agonists. However, direct studies confirming the specific effects of this compound on Substance P release are not extensively detailed in the currently available scientific literature.
In Vitro Pharmacological Studies of CP-866,087
The in vitro assessment of CP-866,087 was conducted to ascertain its direct interaction with opioid receptors and to quantify its antagonistic properties at a cellular level. These studies utilized specialized assays to measure receptor binding and functional cellular responses.
Radioligand Binding Assays for Receptor Occupancy and Dissociation Kinetics
Radioligand binding assays were instrumental in determining the affinity of CP-866,087 for the mu-opioid receptor (MOR) and its selectivity over other opioid receptor subtypes, namely the delta (δ) and kappa (κ) receptors. In these competitive binding experiments, cell membranes expressing the target receptor are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (CP-866,087). The ability of CP-866,087 to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity.
Studies have demonstrated that CP-866,087 possesses a high affinity for the human mu-opioid receptor. While specific dissociation kinetic parameters (kon and koff rates) are not extensively detailed in publicly available literature, the high-affinity binding suggests a durable interaction with the receptor. The selectivity profile is a critical aspect of its pharmacology, indicating the degree to which it binds to the intended target versus off-target receptors.
| Compound | Mu (Ki, nM) | Delta (Ki, nM) | Kappa (Ki, nM) |
| CP-866,087 | 0.4 | 108 | 60 |
This table presents the binding affinity (Ki) of CP-866,087 for the human mu, delta, and kappa opioid receptors as determined by radioligand binding assays.
Functional Assays for Antagonistic Efficacy
To determine if the binding of CP-866,087 to the mu-opioid receptor translates into functional antagonism, cellular assays were employed to measure the compound's ability to block agonist-induced signaling.
The [³⁵S]GTPγS binding assay is a functional technique used to measure the activation of G-protein coupled receptors (GPCRs), such as the mu-opioid receptor. Agonist binding to the receptor stimulates the exchange of GDP for GTP on the associated G-protein, an event that can be measured by the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Antagonists are evaluated by their ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding.
In assays using Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor, CP-866,087 was shown to be a potent antagonist. It effectively blocked the signal produced by a standard mu-opioid agonist. The results are typically quantified by an IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's maximal effect. The data confirmed that CP-866,087 acts as a functional antagonist at the mu-opioid receptor.
| Assay Type | Cell Line | Receptor | Agonist | Antagonist | Result (IC₅₀, nM) |
| [³⁵S]GTPγS Binding | CHO | Human Mu-Opioid | DAMGO | CP-866,087 | 0.9 |
This table summarizes the results from the [³⁵S]GTPγS functional assay, indicating the potent antagonistic activity of CP-866,087 in a cellular context.
Mu-opioid receptor activation by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Furthermore, opioid receptor signaling can influence intracellular calcium (Ca²⁺) concentrations. As an antagonist, CP-866,087 is expected to block these agonist-mediated effects.
While specific studies detailing the modulation of cAMP and Ca²⁺ flux by CP-866,087 are not prominently available in the reviewed literature, its demonstrated potent antagonism in GTPγS binding assays strongly implies that it would effectively reverse or prevent the changes in these second messenger systems that are induced by mu-opioid agonists. By blocking the initial G-protein activation step, CP-866,087 would consequently inhibit the downstream signaling cascades that lead to cAMP and Ca²⁺ modulation.
In Vivo Biological Evaluation of CP-866,087
Following the confirmation of its in vitro activity, CP-866,087 was assessed in living animal models to determine its antagonistic effects in a complex physiological system.
Overview of Cp 866087 Within Opioid Receptor Antagonist Research
CP-866087 is a novel and potent compound that has been identified as a selective mu-opioid receptor antagonist. drugbank.com Its development was driven by the need for more selective pharmacological tools to investigate the mu-opioid system. The design and synthesis of this compound were aimed at creating a molecule with high affinity and selectivity for the mu-opioid receptor, coupled with favorable pharmacokinetic properties.
Preclinical evaluations of this compound have demonstrated its efficacy in models relevant to conditions where the mu-opioid system is implicated. Notably, research has focused on its potential to reduce alcohol intake, suggesting a role for the mu-opioid receptor in the reinforcing effects of alcohol. drugbank.com The compound has also been investigated in other contexts, such as its potential effects on female sexual arousal disorder, although with inconclusive results. The study of this compound provides valuable insights into the therapeutic potential of selectively targeting the mu-opioid receptor.
Detailed Research Findings on this compound
In Vitro Binding Affinity and Selectivity
The pharmacological profile of this compound has been characterized through in vitro binding assays to determine its affinity and selectivity for the three main opioid receptor subtypes. These studies are fundamental in establishing the compound's mechanism of action at the molecular level.
The binding affinity of a compound is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Mu (µ) | 0.56 |
| Kappa (κ) | 60 |
| Delta (δ) | 108 |
As the data indicates, this compound exhibits a high affinity for the mu-opioid receptor, with a Ki value in the sub-nanomolar range. In contrast, its affinity for the kappa and delta opioid receptors is significantly lower, with Ki values of 60 nM and 108 nM, respectively. This demonstrates the high selectivity of this compound for the mu-opioid receptor over the other two opioid receptor subtypes.
Preclinical Research on Alcohol Consumption
The potential of this compound to modulate alcohol-related behaviors has been a key area of preclinical investigation. The rationale for this research is based on the established role of the endogenous opioid system, particularly the mu-opioid receptor, in the rewarding and reinforcing effects of alcohol.
In preclinical models designed to study alcohol consumption, this compound has shown promise in reducing alcohol intake. drugbank.com These studies typically involve animal models that have been trained to self-administer alcohol. The administration of this compound in these models has been observed to decrease the amount of alcohol consumed.
While specific quantitative data from these preclinical efficacy studies are proprietary and not always publicly available in full detail, the selection of this compound for further evaluation was based on its demonstrated ability to significantly reduce alcohol intake in these disease-relevant models. drugbank.com The preclinical pharmacokinetic properties of the compound also supported its potential for clinical evaluation. drugbank.com
Research Applications and Disease Models for Cp 866087
Studies in Alcohol Abuse and Dependence Models
CP-866087 was developed to investigate the potential of mu-receptor selective antagonists as therapeutics for alcohol abuse and dependence. researchgate.net The rationale stems from the established role of the endogenous opioid system in the rewarding effects of alcohol. researchgate.netnih.govnih.gov
Preclinical studies have been conducted to evaluate the efficacy of this compound in animal models relevant to alcohol consumption. researchgate.net Research in this area aims to determine if selective blockade of the mu-opioid receptor can reduce voluntary alcohol intake, a key indicator of potential therapeutic benefit. Non-selective opioid antagonists have previously demonstrated clinical efficacy in reducing ethanol (B145695) consumption, prompting the development of selective agents like this compound to isolate the effects of the mu-opioid receptor. researchgate.net Animal models, such as the two-bottle choice procedure and binge-drinking paradigms, are instrumental in these evaluations, allowing researchers to measure changes in alcohol preference and consumption patterns. nih.govnih.govresearchgate.net
| Compound Class | Preclinical Model | Observed Effect on Alcohol-Related Behavior | Supporting Evidence |
|---|---|---|---|
| Selective Mu-Opioid Antagonist (e.g., this compound, GSK1521498) | Alcohol Seeking/Self-Administration (Rats) | Significant reduction in both alcohol-seeking behavior and alcohol drinking. | researchgate.netnih.govnih.gov |
| Non-selective Opioid Antagonist (e.g., Naltrexone) | Alcohol Seeking/Self-Administration (Rats) | Dose-dependent reduction in alcohol seeking and drinking. | nih.govnih.gov |
The investigation into this compound is grounded in the neurobiology of alcohol dependence, which involves significant alterations in the brain's reward and stress circuits. nih.govnih.gov It is hypothesized that ethanol stimulates endogenous opioid pathways, which in turn activate dopaminergic signaling in the brain's reward system. researchgate.netresearchgate.net This process is central to the positive reinforcing effects of alcohol. nih.govdovepress.com
Mu-opioid receptors are strategically located on dopaminergic neurons, and their stimulation enhances dopamine (B1211576) function, contributing to the rewarding experience. researchgate.net By selectively blocking these mu-receptors, this compound is thought to interfere with this dopaminergic activation, thereby diminishing the reinforcing properties of alcohol. researchgate.net This mechanism distinguishes it from kappa-opioid receptor activation, which is believed to inhibit dopamine function. researchgate.net Research in this area focuses on how modulating the mu-opioid system can restore the balance of neural excitability disrupted by chronic alcohol exposure and reduce the motivation for alcohol-seeking behavior. nih.govscispace.comresearchgate.net
Research in Models of Sexual Dysfunction
This compound has also been investigated for its potential role in treating female sexual dysfunction, specifically focusing on arousal disorders. nih.govmedchemexpress.com
A significant portion of the research on this compound has been a Phase 2a clinical trial evaluating its effects in premenopausal women diagnosed with Female Sexual Arousal Disorder (FSAD). nih.govresearchgate.net FSAD is characterized by a persistent or recurrent inability to attain or maintain sufficient sexual excitement, causing personal distress. utexas.edunih.gov The trial was designed as a multicenter, double-blind, placebo-controlled, crossover study to prospectively assess the compound's impact on this condition. nih.govresearchgate.net
Efficacy was evaluated using a range of measures, including daily diaries and questionnaires, to assess sexual functioning, activity, and distress. nih.gov While improvements were noted with this compound across key efficacy endpoints, the study did not demonstrate a clinical treatment benefit over placebo. nih.govresearchgate.net A qualitative analysis from exit interviews suggested that the act of participating in the trial and actively seeking a solution may have been a significant factor in the observed behavioral changes, rather than the pharmacological action of the compound itself. nih.gov This highlights the challenges in discerning pharmacotherapeutic benefits in a complex and heterogeneous condition like FSAD. nih.govresearchgate.net
| Efficacy Endpoint | This compound Performance vs. Placebo | Qualitative Findings |
|---|---|---|
| Measures of sexual function, activity, and distress | Improvements were observed, but no statistically significant clinical benefit over placebo was established. | Study participation and the commitment to engage in sexual activity may have contributed to symptom improvement. |
Hypoactive Sexual Desire Disorder (HSDD) is defined by a persistent deficiency or absence of sexual fantasies and desire for sexual activity that causes marked distress. nih.gov In contemporary diagnostics, HSDD and FSAD have been combined into a single diagnosis, Female Sexual Interest/Arousal Disorder (FSIAD), recognizing the significant overlap between desire and arousal in women. nih.govfda.gov
While direct clinical trials of this compound specifically in HSDD models are not prominently documented, its investigation in FSAD provides a basis for hypothesis-driven research. Given the close relationship between arousal and desire, and the role of central neurotransmitter systems in both functions, it is hypothesized that a mu-opioid receptor antagonist could also influence the neurobiological pathways governing sexual desire. utexas.edunih.gov Research into other centrally-acting agents for HSDD has focused on modulating dopamine and norepinephrine activity, pathways that are also influenced by the opioid system. nih.govnih.gov
Exploratory Research in Other Central Nervous System (CNS) Associated Conditions
The primary research focus for this compound has been on alcohol dependence and female sexual dysfunction. researchgate.netnih.gov Exploratory research into other CNS-associated conditions is less documented in publicly available literature. However, the mechanism of mu-opioid receptor antagonism suggests potential for investigation in other CNS disorders where the opioid system is implicated, such as mood disorders or impulse-control disorders. Further preclinical and clinical studies would be required to explore these potential applications.
Based on a comprehensive review of available scientific literature, there is no specific research data directly investigating the chemical compound this compound in the contexts of opioid receptor-mediated pruritus or obesity research paradigms.
The only prominent clinical study identified for this compound, a high-affinity mu-opioid receptor antagonist, was a phase 2a trial evaluating its efficacy for female sexual arousal disorder. nih.gov
While mu-opioid receptor antagonists as a class of drugs have been investigated for their potential roles in both pruritus and obesity, there are no specific published findings for this compound in these areas. For instance, other mu-opioid antagonists such as naltrexone (B1662487) and nalmefene have been studied in the treatment of chronic pruritus, and compounds like GSK1521498 have been evaluated for their effects on eating behavior in obese individuals. However, these findings are specific to those compounds and cannot be extrapolated to this compound.
Therefore, this article cannot provide information on the research applications and disease models for this compound related to pruritus or obesity as requested, due to a lack of available scientific evidence.
Compound Design and Synthetic Research of Cp 866087
Design Rationale for 4-Phenyl Piperidine (B6355638) Derived Mu-Opioid Receptor Antagonists
The rationale behind utilizing the 4-phenyl piperidine framework for designing mu-opioid receptor antagonists is based on established structure-activity relationships within this compound class. Modifications to the piperidine ring and its substituents, particularly at the nitrogen atom and the 4-position phenyl group, have been shown to influence binding affinity, efficacy (agonist vs. antagonist), and selectivity across opioid receptor subtypes (mu, delta, and kappa). acs.orgnih.gov The goal was to identify structural features that favor high affinity and antagonistic activity specifically at the mu-opioid receptor, while minimizing activity at other opioid receptors. This approach was driven by the potential therapeutic utility of selective mu-opioid receptor antagonists in conditions where modulation of this specific receptor subtype is desired. researchgate.net
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) investigations are crucial in medicinal chemistry for understanding how structural changes in a molecule affect its biological activity. For 4-phenyl piperidine derivatives, SAR studies have explored the impact of various substituents on the piperidine ring and the phenyl group, as well as modifications to the N-substituent. These studies aim to delineate the key molecular features required for potent and selective binding to the mu-opioid receptor. acs.orgnih.govresearchgate.netwikipedia.org
In the context of mu-opioid receptor antagonists derived from this scaffold, SAR has focused on identifying modifications that switch the pharmacological profile from agonism to antagonism. This often involves altering the size, shape, and electronic properties of substituents. For instance, certain N-substituents are known to confer antagonistic properties. acs.org Studies on related compounds have shown that the nature and position of substituents on the aromatic ring and the piperidine nitrogen significantly impact binding affinity and selectivity. acs.orgnih.gov
Influence of N-Substituent Conformation on Receptor Potency and Selectivity
The conformation of the N-substituent in 4-phenyl piperidine derivatives plays a significant role in their interaction with opioid receptors, influencing both potency and selectivity. Research on related opioid antagonists has indicated that the specific spatial arrangement of the N-substituent can dictate how effectively the molecule binds to and antagonizes the receptor. acs.org
Studies have suggested that for optimal binding and mu receptor selectivity, the connecting chain of the N-substituent should adopt an extended conformation, with any appended ring systems rotated out-of-plane relative to the connecting chain atoms. acs.org This specific conformation is believed to facilitate productive interactions with the receptor binding site, contributing to high affinity and the desired antagonistic profile. Understanding these conformational preferences is vital for the rational design of potent and selective mu-opioid receptor antagonists.
Synthetic Methodologies Utilized for CP-866087 and Related Analogues
The synthesis of this compound and its related analogues, particularly those featuring the 3-azabicyclo[3.1.0]hexane core structure, involves specific chemical methodologies developed for constructing this bicyclic system and introducing the necessary substituents. researchgate.netresearchgate.net The 3-azabicyclo[3.1.0]hexane motif is a rigid, nitrogen-containing scaffold that serves as a conformationally constrained analogue of piperidine, frequently found in biologically active compounds. researchgate.netacs.orgnih.govmdpi.com
Specific Chemical Synthesis Pathways and Intermediates
While the detailed, step-by-step synthesis of this compound is not fully elaborated in the provided snippets, the synthesis of the core 3-azabicyclo[3.1.0]hexane structure, which is central to this compound, has been achieved through various methods. One notable approach involves palladium-catalyzed cyclopropanation reactions. researchgate.netunivasf.edu.bracademindex.com This methodology allows for the construction of the cyclopropane (B1198618) ring fused to the azabicyclo[3.1.0]hexane system.
Specifically, a palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been reported as a practical and facile method for accessing 3-azabicyclo[3.1.0]hexane derivatives, including those relevant to the synthesis of this compound. researchgate.netacademindex.com This suggests that intermediates such as substituted maleimides and N-tosylhydrazones are likely involved in the synthetic pathways leading to the core structure of this compound. Subsequent steps would involve introducing the remaining functionalities, including the ethyl group, the (2-hydroxy-1,3-dihydroinden-2-yl)methyl substituent on the nitrogen, and the N-[3-(methanesulfonylamino)phenyl] group. The precise sequence and reagents for these transformations would depend on the specific synthetic route developed.
Advanced Methodological Approaches and Future Research Directions
Integration of Computational Chemistry and Molecular Modeling in Ligand Discovery
Computational chemistry and molecular modeling play a crucial role in the discovery and design of opioid receptor ligands. These techniques enable researchers to predict and analyze the interactions between ligands and opioid receptors at an atomic level, guiding the synthesis of novel compounds with desired properties nih.govresearchgate.netfrontiersin.orgnih.govbiorxiv.org.
Homology Modeling in Opioid Receptor Ligand Design
Homology modeling is a computational technique used to build three-dimensional models of protein structures, such as opioid receptors, based on the known structures of related proteins (templates) nih.govbenthamopen.comeurekaselect.comresearchgate.netnih.gov. In the context of opioid receptor ligand design, homology models are particularly valuable because obtaining high-resolution experimental structures for G protein-coupled receptors (GPCRs), including opioid receptors, can be challenging nih.goveurekaselect.comresearchgate.net. By generating homology models of opioid receptors (mu, delta, and kappa) in both active and inactive states, researchers can gain insights into the structural features of the binding site and how it changes upon ligand binding nih.govresearchgate.netnih.gov. These models, often based on templates like rhodopsin or other GPCRs, can be refined using experimental constraints derived from studies such as mutagenesis and cross-linking to improve their accuracy nih.govresearchgate.net. While homology modeling provides a foundational structure, its accuracy is dependent on the sequence similarity to the template and the incorporation of experimental data researchgate.netnih.gov.
Docking Simulations for Ligand-Receptor Interactions
Docking simulations are computational methods used to predict the preferred orientation and binding affinity of a ligand within the binding site of a receptor researchgate.netfrontiersin.orgnih.govmdpi.comdrugbank.comresearchgate.netnsf.gov. In opioid receptor research, docking simulations are extensively used to study the interaction patterns of various ligands, including potential therapeutic compounds like CP-866087, with different opioid receptor subtypes researchgate.netnih.govmdpi.comresearchgate.netnsf.gov. These simulations can help to identify key residues involved in ligand binding, estimate binding energies, and predict the potential functional outcome (e.g., agonist or antagonist activity) nih.govresearchgate.netnih.govmdpi.comresearchgate.net. For example, docking studies have been used to explore the binding modes of fentanyl derivatives at the mu-opioid receptor, revealing insights into the structural determinants of ligand affinity drugbank.com. Molecular dynamics simulations, often performed after docking, provide further insights into the stability of the ligand-receptor complex and the dynamic nature of their interactions over time researchgate.netnih.govbenthamopen.commdpi.comresearchgate.netnsf.govnih.gov. While docking simulations are powerful tools for virtual screening and lead optimization, their accuracy depends on the quality of the receptor structure (experimental or modeled) and the scoring functions used to evaluate binding poses frontiersin.org.
Utilization of In Vitro Cell-Based Assays for Compound Evaluation
In vitro cell-based assays are indispensable tools for evaluating the biological activity of compounds targeting opioid receptors. These assays allow researchers to assess the effects of compounds on receptor function, signaling pathways, and cellular processes in a controlled environment assaygenie.combosterbio.comacs.orgnih.govbiorxiv.org.
Cell Proliferation Assays for Non-Targeted Screening (e.g., MTS assay)
Cell proliferation assays, such as the MTS assay, are commonly used to measure the metabolic activity and viability of cells, providing an indirect assessment of cell growth or inhibition iiarjournals.orgnih.govresearchgate.net. While not directly targeting opioid receptor function, these assays can be used in initial non-targeted screening to evaluate the general cellular impact of compounds or to investigate potential off-target effects iiarjournals.orgresearchgate.net. For instance, MTS assays have been used to evaluate the antitumor activity of various compounds, including some with a structural relevance to the core scaffold found in this compound researchgate.net. In the context of opioid research, changes in cell proliferation or viability in response to opioid ligands or antagonists can indicate involvement of opioid receptors or related pathways in cellular growth processes iiarjournals.orgnih.govnih.govspandidos-publications.com.
Cell Cycle Analysis (e.g., flow cytometry)
Cell cycle analysis, often performed using flow cytometry with DNA-binding dyes like propidium (B1200493) iodide (PI), allows researchers to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) iiarjournals.orgnih.govspandidos-publications.comaacrjournals.org. This technique is valuable for investigating how compounds influence cell division and proliferation by identifying specific cell cycle checkpoints that are affected iiarjournals.orgnih.govspandidos-publications.comaacrjournals.org. Studies have shown that opioid ligands, both agonists and antagonists, can influence cell cycle progression in various cell types, including neural progenitor cells and cancer cells iiarjournals.orgnih.govnih.govspandidos-publications.comaacrjournals.org. For example, delta opioid peptide DADLE and naltrexone (B1662487) have been shown to cause cell cycle arrest at the G1 checkpoint in a neural progenitor cell line nih.gov. Similarly, the opioid growth factor (OGF) has been found to inhibit cell proliferation by arresting cells in the G0/G1 phase, as demonstrated by flow cytometry analysis nih.govaacrjournals.org. Cell cycle analysis provides detailed information about the mechanism by which a compound affects cell growth, complementing the data obtained from proliferation assays.
Development of Novel Animal Models for Translational Research
Animal models are essential for translational research, bridging the gap between in vitro findings and potential clinical applications. The development and utilization of novel animal models are crucial for evaluating the in vivo effects of opioid receptor ligands like this compound, assessing their pharmacokinetic and pharmacodynamic properties, and investigating their efficacy in disease-relevant contexts researchgate.netnih.govveeva.comnih.govfrontiersin.orgfrontiersin.orgunife.it. Animal models, ranging from rodents to non-human primates, are used to study various aspects of opioid activity, including analgesia, abuse liability, respiratory depression, and physical dependence nih.govnih.gov. For instance, this compound has been evaluated in rodent models to measure the reduction in ethanol (B145695) intake, given its potential as a mu-opioid receptor antagonist for the treatment of alcohol abuse and dependence researchgate.net. Non-human primates are considered to have higher translational value for opioid research compared to rodents due to documented species differences in behavioral and physiological responses to opioid ligands nih.govfrontiersin.org. Novel animal models, including genetically modified mice with specific opioid receptor alterations, provide valuable tools for dissecting the complex roles of different opioid receptors and evaluating the in vivo effects of novel ligands nih.govnih.govfrontiersin.org. These models are critical for assessing the therapeutic potential and potential side effects of compounds in a living system before human trials.
Unexplored Research Avenues and Mechanistic Hypotheses in Opioid Receptor Antagonism
This compound functions as a potent and selective antagonist at the μ-opioid receptor. The rationale behind developing selective μ-opioid receptor antagonists like this compound for conditions such as alcohol abuse and dependence stemmed from the hypothesis that ethanol consumption activates endogenous opioid pathways, subsequently engaging the brain's reward system, and that interrupting this process via opioid antagonism could be therapeutic. Preclinical studies supported this hypothesis by showing a dose-dependent decrease in alcohol intake in animal models.
Despite the clear mechanism of action as a μ-opioid receptor antagonist and promising preclinical data, the lack of significant clinical efficacy over placebo in certain trials, such as those for female sexual arousal disorder, points towards potential unexplored complexities in the role of opioid signaling in these conditions or the possibility of compensatory mechanisms. While the selective antagonism of the μ-opioid receptor by this compound was a targeted approach based on prevailing hypotheses, the outcomes suggest that a more nuanced understanding of the intricate signaling cascades and potential interactions with other neurotransmitter systems beyond the primary μ-opioid receptor is warranted. The provided information does not detail specific unexplored mechanistic hypotheses for this compound beyond its established antagonism, but the clinical results imply that the full scope of opioid system involvement and its interaction with other pathways in complex conditions remains an area requiring further investigation.
Q & A
Q. Methodological Framework :
- Systematic Review : Aggregate data from peer-reviewed journals (avoiding non-academic sources like BenchChem) and apply PRISMA guidelines to assess study quality .
- Meta-Analysis : Statistically harmonize disparate results (e.g., bioavailability variations) using random-effects models, accounting for interspecies differences or dosing regimens .
- Principal Contradiction Analysis : Identify the dominant factor (e.g., assay methodology) influencing discrepancies, as per dialectical materialist principles .
What criteria define a robust research question for this compound’s therapeutic potential?
Foundation : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Example: "Does this compound inhibit [specific enzyme] in [disease model] with greater selectivity than existing inhibitors?" .
Advanced Application :
Leverage PICO (Population, Intervention, Comparison, Outcome, Time) for clinical relevance: - "In [patient cohort], does this compound (Intervention) reduce [biomarker] levels (Outcome) compared to [standard therapy] (Comparison) over [timeframe] (Time)?" .
How should researchers optimize synthesis protocols for this compound to ensure reproducibility?
Q. Basic Protocol :
- Detailed Characterization : Report melting points, NMR/HRMS data, and HPLC purity (>95%) per IUPAC guidelines .
- Batch Consistency : Use DOE (Design of Experiments) to test reaction variables (e.g., temperature, catalyst loading) .
Advanced Strategy :
Implement machine learning-driven synthesis to predict optimal conditions and minimize byproducts .
What statistical methods are critical for analyzing this compound’s dose-dependent toxicity?
Q. Core Methods :
- ANOVA with Post-Hoc Tests : Compare toxicity across dose groups; apply Bonferroni correction for multiple comparisons .
- Kaplan-Meier Survival Analysis : For longitudinal in vivo studies .
Advanced Technique :
Use Bayesian hierarchical modeling to integrate toxicity data from heterogeneous sources (e.g., in vitro vs. in vivo) .
How can ethical challenges in this compound research be addressed during experimental design?
Q. Guidelines :
- Informed Consent Templates : Adapt templates from for human studies, emphasizing risks/benefits in lay terms.
- 3Rs Principle (Replacement, Reduction, Refinement) : Prioritize in silico models (e.g., molecular docking) before animal trials .
What strategies ensure rigorous peer review of this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
